molecular formula C12H11FN2O2S B13888859 Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate

Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate

Cat. No.: B13888859
M. Wt: 266.29 g/mol
InChI Key: LDLROMOOOJCBQW-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), which provides a good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes and pathways involved in disease development and progression. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern and potential pharmacological properties. Its combination of a fluorophenyl group and a thiazole ring provides distinct chemical and biological characteristics that differentiate it from other thiazole-containing compounds.

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11FN2O2S/c1-17-11(16)10-7-15-12(18-10)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15)

InChI Key

LDLROMOOOJCBQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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